1-Fluoro-6-methoxynaphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

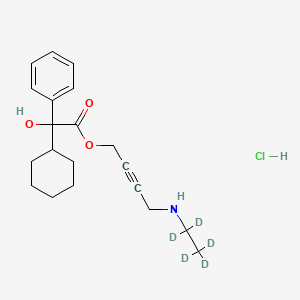

1-Fluoro-6-methoxynaphthalene, also known as Naphthalene, 1-fluoro-6-methoxy- (9CI), is an organic compound with the molecular formula C11H9FO and a molecular weight of 176.19 . It is used in industry .

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom . The canonical SMILES representation is COC1=CC2=C(C=C1)C(=CC=C2)F .Chemical Reactions Analysis

This compound may be involved in complex chemical reactions. For instance, pinacol boronic esters, which are structurally similar, have been used in catalytic protodeboronation, a process that involves a radical approach .Scientific Research Applications

Fluorescent Labeling in Chromatography : 2-Bromoacetyl-6-methoxynaphthalene, a related compound, has been used as a fluorogenic labeling reagent in chromatography. It reacts with carboxylic acids to produce fluorescent esters that can be separated and detected in HPLC analysis, useful for studying biologically active carboxylic acids such as fatty acids and bile acids (Gatti et al., 1992).

Pharmaceutical Analysis : The compound has also been applied in the HPLC-fluorescence determination of bile acids in pharmaceuticals, allowing for the sensitive and selective analysis of these acids in commercial formulations and human bile samples (Cavrini et al., 1993).

Thiol Detection : A derivative of 6-methoxynaphthalene, the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, has been utilized as a labeling agent for detecting thiols. It reacts with thiols to form fluorescent adducts, aiding in the analysis of important biological thiols like glutathione and cysteine (Gatti et al., 1990).

Vibrational Spectroscopy : Studies on 1-methoxynaphthalene, a compound similar to 1-Fluoro-6-methoxynaphthalene, have been conducted to understand its structural and vibrational properties using quantum chemical calculations and spectroscopy (Govindarajan et al., 2010).

Fluorogenic Probes : Methoxynaphthalene derivatives have been used in creating fluorogenic probes for metal ion detection. For instance, a methoxynaphthalene-based hydrazone showed significant fluorescent signals in response to Hg2+ ions, highlighting its application in sensitive metal detection (Choi et al., 2016).

Photorearrangement Studies : Research on substituted naphthalenes, including methoxynaphthalene, has revealed interesting photorearrangement processes. These studies are significant in the field of organic synthesis and photochemistry (Ho et al., 2011).

Spectroscopy and Dynamics : The spectroscopic properties and dynamics of methoxynaphthalene derivatives have been extensively studied, providing insights into their electronic transitions and intramolecular interactions (Troxler et al., 1997).

Safety and Hazards

The safety data sheet for 1-Fluoro-6-methoxynaphthalene suggests that in case of inhalation, skin contact, eye contact, or ingestion, medical attention should be sought immediately . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

Future Directions

1-Fluoro-6-methoxynaphthalene and similar compounds could have potential applications in various fields. For instance, fluorescence resonance energy transfer-based screening for protein kinase C ligands has been developed using a diacylglycerol (DAG) lactone labeled with a donor fluorescent dye, 6-methoxynaphthalene . Additionally, catalytic protodeboronation of pinacol boronic esters, a process that involves a radical approach, could open up new possibilities for the use of similar compounds .

Mechanism of Action

Target of Action

1-Fluoro-6-methoxynaphthalene is a biochemical used in proteomics research

Mode of Action

As a biochemical used in proteomics research, it may interact with proteins or other biomolecules, but the specifics of these interactions and the resulting changes are currently unknown .

Biochemical Pathways

Given its use in proteomics research, it may influence protein-related pathways, but the details of these effects and their downstream consequences are currently unknown .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

As a biochemical used in proteomics research, it may have effects at the molecular and cellular levels, but the specifics of these effects are currently unknown .

Biochemical Analysis

Biochemical Properties

It is known that the compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules. The nature of these interactions would depend on the specific context of the research.

Cellular Effects

A related compound, 6-methoxynaphthalene, has been used in fluorescence resonance energy transfer (FRET)-based screening for protein kinase C ligands . This suggests that 1-Fluoro-6-methoxynaphthalene could potentially influence cell signaling pathways, gene expression, and cellular metabolism, depending on its specific interactions with cellular biomolecules.

Molecular Mechanism

Given its use in proteomics research , it may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Given its use in proteomics research , it may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.

Transport and Distribution

Given its use in proteomics research , it may interact with transporters or binding proteins and could potentially affect its localization or accumulation.

Subcellular Localization

Given its use in proteomics research , it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications.

Properties

IUPAC Name |

1-fluoro-6-methoxynaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHWQGOHUQTLNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Uridine-[5',5'-D2]](/img/structure/B584041.png)

![4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584051.png)

![4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584052.png)

![D-[2-13C]xylose](/img/structure/B584055.png)